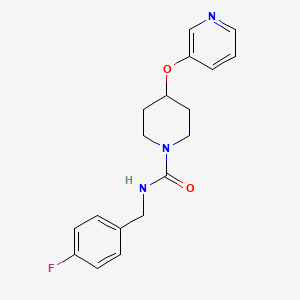

N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is a selective and potent antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that regulates the release of various neurotransmitters in the central nervous system.

Aplicaciones Científicas De Investigación

GyrB Inhibitors for Tuberculosis

A study by Jeankumar et al. (2013) introduced a series of compounds evaluated for their activity against Mycobacterium tuberculosis (MTB). Among them, a compound with structural similarities to N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide showed promising results in inhibiting MTB DNA gyrase, a crucial enzyme for bacterial replication, indicating potential applications in tuberculosis treatment.

Kinase Inhibitors for Cancer Therapy

Research by Schroeder et al. (2009) discovered substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, critical in cancer pathogenesis. The structural framework of these compounds, including fluorobenzyl and pyridin-oxy piperidine motifs, underscores their potential in developing selective therapies for various cancers.

Dopamine Receptor Ligands

A study by Fang-wei (2013) synthesized and evaluated the receptor binding affinity of a compound analogous to N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, identifying it as a potential dopamine D4 receptor ligand. This suggests applications in neurological disorders where dopamine modulation is beneficial.

Chemical Modification for Enhanced Analgesic Properties

Ukrainets et al. (2015) explored the modification of pyridine moieties to enhance the analgesic properties of certain compounds. The study Ukrainets et al. (2015) highlighted the potential of fluorobenzyl derivatives in improving the efficacy of analgesics, indicating the relevance of the chemical structure in medicinal chemistry.

Corrosion Inhibition for Industrial Applications

Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition efficiency on iron Kaya et al. (2016). The study showcases the potential industrial applications of compounds with the piperidine motif, emphasizing their role in protecting metals from corrosion in various environments.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-pyridin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-15-5-3-14(4-6-15)12-21-18(23)22-10-7-16(8-11-22)24-17-2-1-9-20-13-17/h1-6,9,13,16H,7-8,10-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWPKCDASAWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)

![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)

![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)